molecular formula C14H11N3O2S B14274241 Benzoyl azide, 2-[(4-methoxyphenyl)thio]- CAS No. 183583-30-4

Benzoyl azide, 2-[(4-methoxyphenyl)thio]-

Cat. No.: B14274241
CAS No.: 183583-30-4
M. Wt: 285.32 g/mol
InChI Key: QXIHKPRKCUIWCE-UHFFFAOYSA-N
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Description

Benzoyl azide, 2-[(4-methoxyphenyl)thio]- is an organic compound that features both azide and thioether functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoyl azide, 2-[(4-methoxyphenyl)thio]- typically involves the reaction of benzoyl chloride with sodium azide in the presence of a suitable solvent such as dimethylformamide (DMF). The reaction is carried out under controlled temperature conditions to ensure the safe handling of azides, which can be explosive under certain conditions.

Industrial Production Methods

While specific industrial production methods for benzoyl azide, 2-[(4-methoxyphenyl)thio]- are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would require stringent safety protocols due to the hazardous nature of azides. The use of continuous flow reactors could be considered to enhance safety and efficiency in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Benzoyl azide, 2-[(4-methoxyphenyl)thio]- can undergo various types of chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The azide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The azide group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, catalytic hydrogenation.

    Substitution: Sodium azide, various nucleophiles.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Benzoyl azide, 2-[(4-methoxyphenyl)thio]- has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules. It can also be used in click chemistry reactions.

    Medicine: Investigated for its potential use in drug development, particularly in the design of prodrugs and targeted delivery systems.

    Industry: Utilized in the development of new materials, including polymers and coatings, due to its unique reactivity.

Mechanism of Action

The mechanism of action of benzoyl azide, 2-[(4-methoxyphenyl)thio]- involves the reactivity of the azide and thioether groups. The azide group can undergo cycloaddition reactions, forming triazoles in the presence of alkynes (click chemistry). The thioether group can participate in oxidation and substitution reactions, providing versatility in chemical transformations.

Comparison with Similar Compounds

Similar Compounds

    Benzoyl azide: Lacks the thioether group, making it less versatile in certain chemical reactions.

    4-Methoxyphenyl azide:

    Thioanisole: Contains the thioether group but lacks the azide functionality, limiting its use in click chemistry.

Uniqueness

Benzoyl azide, 2-[(4-methoxyphenyl)thio]- is unique due to the presence of both azide and thioether groups, which provide a combination of reactivity that is not found in simpler compounds. This dual functionality allows for a wider range of chemical transformations and applications in various fields.

Properties

CAS No.

183583-30-4

Molecular Formula

C14H11N3O2S

Molecular Weight

285.32 g/mol

IUPAC Name

2-(4-methoxyphenyl)sulfanylbenzoyl azide

InChI

InChI=1S/C14H11N3O2S/c1-19-10-6-8-11(9-7-10)20-13-5-3-2-4-12(13)14(18)16-17-15/h2-9H,1H3

InChI Key

QXIHKPRKCUIWCE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)SC2=CC=CC=C2C(=O)N=[N+]=[N-]

Origin of Product

United States

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